2,5-Bis(trifluoroacetyl)cyclopentanone
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Overview
Description
2,5-Bis(trifluoroacetyl)cyclopentanone is a chemical compound with the molecular formula C9H6F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(trifluoroacetyl)cyclopentanone can be synthesized through a double Claisen condensation reaction. This involves the reaction of cyclopentanone with trifluoroacetic acid ethyl ester in the presence of a base such as sodium methoxide. The reaction typically yields the desired product in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoroacetyl)cyclopentanone undergoes various chemical reactions, including:
Bromination: The compound can react with molecular bromine to form omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: It can undergo cyclocondensation reactions with hydroxylamine hydrochloride to form isoxazole derivatives.
Common Reagents and Conditions
Bromination: Molecular bromine is used as the reagent, and the reaction typically occurs at room temperature.
Cyclocondensation: Hydroxylamine hydrochloride is used, and the reaction conditions may vary depending on the desired product.
Major Products Formed
Bromination: Omega-bromo-alpha-trifluoroacetylcycloalkanones.
Cyclocondensation: Isoxazole derivatives.
Scientific Research Applications
2,5-Bis(trifluoroacetyl)cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoroacetyl)cyclopentanone involves its ability to undergo enolization, forming a stable enol tautomer. This enol form can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The trifluoroacetyl groups enhance the compound’s reactivity by stabilizing the enol form through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexanone: Similar in structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2,6-Bis(trifluoroacetyl)cyclohexanone: Another similar compound with trifluoroacetyl groups at different positions on the cyclohexanone ring.
Uniqueness
2,5-Bis(trifluoroacetyl)cyclopentanone is unique due to its specific ring structure and the positioning of the trifluoroacetyl groups. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability of the enol form, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H6F6O3 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2,5-bis(2,2,2-trifluoroacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H6F6O3/c10-8(11,12)6(17)3-1-2-4(5(3)16)7(18)9(13,14)15/h3-4H,1-2H2 |
InChI Key |
OWSJTDJLJPRMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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